(4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone
CAS No.:
Cat. No.: VC16313632
Molecular Formula: C21H21BrN2O3
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21BrN2O3 |
|---|---|
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | (4-bromophenyl)-[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
| Standard InChI | InChI=1S/C21H21BrN2O3/c1-23-8-10-24(11-9-23)12-16-18(25)6-7-19-20(16)17(13-27-19)21(26)14-2-4-15(22)5-3-14/h2-7,13,25H,8-12H2,1H3 |
| Standard InChI Key | DYWYLHKVDJNDIH-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)Br)O |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula: CHBrNO
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Molecular Weight: Approximately 446.36 g/mol
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. A general approach might include the following steps:
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Preparation of the Benzofuran Core: This could involve the condensation of an appropriate o-hydroxyacetophenone with chloroacetone to form the benzofuran ring system.
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Introduction of the Methylpiperazine Moiety: This might involve alkylation reactions to attach the methylpiperazine group to the benzofuran core.
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Attachment of the Bromophenyl Group: This could be achieved through a Friedel-Crafts acylation or similar reaction to introduce the bromophenyl substituent.
Biological Activity
While specific biological activity data for (4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, benzofuran derivatives have been explored for their antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar compounds, such as those featuring benzofuran or piperazine moieties, have been studied for their biological activities. For instance, benzofurans have shown antimicrobial and antifungal properties , while piperazine derivatives are known for their applications in medicinal chemistry, including roles in antiarrhythmic drugs .
Data Table: Comparison of Similar Compounds
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